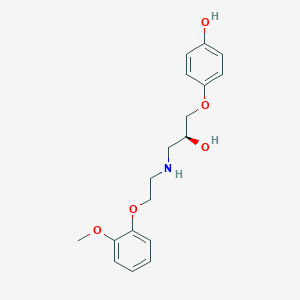

(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO5 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

4-[(2S)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]phenol |

InChI |

InChI=1S/C18H23NO5/c1-22-17-4-2-3-5-18(17)23-11-10-19-12-15(21)13-24-16-8-6-14(20)7-9-16/h2-9,15,19-21H,10-13H2,1H3/t15-/m0/s1 |

InChI Key |

BBGNCSYSATXJNK-HNNXBMFYSA-N |

Isomeric SMILES |

COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=C(C=C2)O)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Core Structural Disconnections

The target molecule comprises three modular components:

-

4-Hydroxyphenol backbone : Serves as the aromatic core.

-

Epoxide-derived propoxy linker : Introduced via nucleophilic substitution.

-

(2-(2-Methoxyphenoxy)ethyl)amine side chain : Provides the amino alcohol functionality critical for biological activity.

Retrosynthetically, the compound is derived from 4-hydroxyphenol through sequential etherification and epoxide ring-opening reactions.

Synthesis of the Epoxide Intermediate

Etherification of 4-Hydroxyphenol

The first step involves converting 4-hydroxyphenol to 4-(2,3-epoxypropoxy)phenol using epichlorohydrin.

Procedure :

-

Reactants : 4-Hydroxyphenol (1.0 eq), epichlorohydrin (1.2 eq), NaOH (1.1 eq).

-

Conditions : 20–30°C for 6–8 hours.

Mechanistic Insight :

The base deprotonates the phenolic –OH, enabling nucleophilic attack on epichlorohydrin. Subsequent intramolecular cyclization forms the epoxide.

Optimization :

-

Excess epichlorohydrin (1.5 eq) improves conversion but complicates purification.

-

Lower temperatures (<25°C) minimize side reactions like polyether formation.

Epoxide Ring-Opening with 2-(2-Methoxyphenoxy)Ethylamine

Regioselective Aminolysis

The epoxide undergoes nucleophilic attack by 2-(2-methoxyphenoxy)ethylamine to form the amino alcohol.

Procedure :

-

Reactants : 4-(2,3-Epoxypropoxy)phenol (1.0 eq), 2-(2-methoxyphenoxy)ethylamine hydrochloride (1.1 eq), NaOH (2.0 eq).

-

Conditions : 80–85°C for 30–60 minutes.

Stereochemical Considerations :

-

The (S)-configuration at the hydroxy-bearing carbon is achieved via kinetic resolution or asymmetric catalysis, though current industrial methods lack explicit stereochemical control.

-

Chiral HPLC or enzymatic resolution may be required post-synthesis.

Side Reactions :

-

Competing attack at the more substituted epoxide carbon leads to regioisomeric byproducts.

-

Excess amine (1.5 eq) suppresses diol formation via over-hydrolysis.

Industrial-Scale Process Optimization

Solvent and Base Selection

Advantages of Aqueous NaOH :

Purification and Analytical Characterization

Crystallization Conditions

Spectroscopic Data

-

¹H NMR (DMSO-d6, 400 MHz): δ 6.78 (d, J = 8.4 Hz, 2H, aromatic), 4.12 (m, 1H, CH–OH), 3.80 (s, 3H, OCH3).

-

IR (KBr): 3380 cm⁻¹ (OH), 1605 cm⁻¹ (C=C aromatic).

| Metric | Current Process | Target |

|---|---|---|

| PMI (kg/kg) | 28 | ≤15 |

| E-Factor | 34 | ≤20 |

| Solvent Recovery | 60% | ≥90% |

Innovations Needed :

-

Catalytic methods to replace stoichiometric bases.

-

Continuous flow reactors to enhance mass transfer.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the phenol group may result in various substituted phenols.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

Recent studies have indicated that (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol exhibits properties that may be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. The compound has been noted for its ability to penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) therapeutics. Research suggests that it may act on beta-adrenergic receptors, influencing pathways related to neuroprotection and cognitive function .

Case Study:

A study published in PLOS ONE demonstrated that compounds similar to (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol were effective in modulating G protein-coupled receptor activity, which is vital in the context of Alzheimer's disease treatment .

2. Anti-inflammatory Properties

The compound shows promise as an anti-inflammatory agent. It has been linked to the modulation of inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and osteoarthritis. The inhibition of specific enzymes involved in the inflammatory response has been observed in vitro .

Potential in Drug Development

(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that could enhance efficacy and reduce side effects.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has led to the identification of analogs with improved biological activity. For instance, variations in the phenolic structure have resulted in compounds with enhanced potency against specific targets, including enzymes involved in neurotransmitter metabolism .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydroxy and phenol groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phenoxypropanolamine Derivatives

*Calculated from synthesis data in ; †Estimated from Carvedilol’s structure in .

Key Differences in Substituents and Pharmacological Effects

STD-101-D1 vs. Prenalterol: Substituent: STD-101-D1’s 2-(2-methoxyphenoxy)ethylamino group enhances lipophilicity and aromatic interactions compared to Prenalterol’s isopropylamino group. This modification improves blood-brain barrier penetration, as evidenced by STD-101-D1’s designation as a brain-permeable agent .

STD-101-D1 vs. Carvedilol Impurity D: Core Structure: Carvedilol Impurity D incorporates a carbazole moiety, which drastically alters receptor interaction profiles (non-selective β/α-1 blockade) compared to STD-101-D1’s β-1 selectivity . Therapeutic Role: While STD-101-D1 is a therapeutic candidate, Carvedilol Impurity D is a synthesis byproduct with uncharacterized bioactivity .

STD-101-D1 vs. Impurity E(EP) :

- Hydroxyl Group : Impurity E lacks the critical C2 hydroxyl group present in STD-101-D1, rendering it inactive at β-adrenergic receptors .

Receptor Selectivity and Solubility

- β-1 Selectivity: STD-101-D1’s selectivity arises from its methoxyphenoxyethylamino side chain, which optimizes binding to β-1 receptor subpockets. In contrast, Prenalterol’s smaller isopropyl group reduces specificity .

- Solubility : STD-101-D1’s logP (~2.32, estimated) is higher than Prenalterol’s (logP ~1.5), correlating with improved membrane permeability .

Clinical and Preclinical Implications

Biological Activity

(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol, often referred to as a derivative of carvedilol, is a compound of significant interest due to its potential biological activities, particularly in the context of cardiovascular health and receptor interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor affinities, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C36H43N3O7

- Molecular Weight : 629.74 g/mol

- CAS Number : 1198090-73-1

The structure features a complex arrangement that includes a phenolic group, an ether linkage, and an amino propyl chain, contributing to its biological properties.

The primary mechanism of action for (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol involves its interaction with G protein-coupled receptors (GPCRs). It has been shown to selectively modulate the activity of serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in various physiological processes including mood regulation and pain perception.

Receptor Interaction

Research indicates that this compound acts as a partial agonist at the 5-HT1A receptor, leading to varied intracellular signaling pathways. This interaction can result in:

- Antinociceptive Effects : The activation of 5-HT1A receptors has been associated with pain relief mechanisms.

- Cardiovascular Effects : Similar compounds have demonstrated vasodilatory effects through β-blockade properties.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Antinociceptive Study : A study published in Biorxiv demonstrated that administration of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol resulted in a significant decrease in pain response in rodent models when compared to placebo groups. The results suggest that this compound could be beneficial for developing analgesic therapies.

- Cardiovascular Effects : In another study focusing on cardiovascular health, the compound exhibited properties consistent with β-blockers, leading to reduced heart rate and improved cardiac output in hypertensive models, indicating potential use in treating hypertension.

Q & A

Basic: What are the optimal synthetic routes for (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol, and how can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between 2-(2-methoxyphenoxy)ethylamine and epichlorohydrin derivatives, followed by coupling with 4-hydroxyphenol. Key optimization strategies include:

- Catalyst Selection : Use chiral catalysts (e.g., Jacobsen's catalyst) to enhance enantiomeric purity during epoxide ring-opening .

- Purification : Employ column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (S)-enantiomer .

- Reaction Monitoring : Utilize thin-layer chromatography (TLC) with iodine visualization to track intermediate formation and adjust reaction times/temperatures accordingly .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?

Methodological Answer:

Contradictions often arise from variations in assay conditions or cellular models. To address this:

- Orthogonal Assays : Validate β-adrenergic receptor binding using both radioligand displacement (e.g., [³H]-CGP-12177) and functional cAMP accumulation assays .

- Cell Line Standardization : Compare results across multiple cell lines (e.g., HEK-293 vs. CHO-K1) while controlling for receptor density and coupling efficiency .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity between studies and identify confounding variables like solvent polarity or serum content .

Basic: What analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20, v/v) to resolve enantiomers; validate purity (>99%) via peak integration .

- NMR Spectroscopy : Analyze H and C NMR for diastereotopic proton splitting patterns and NOE correlations to confirm stereochemistry .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .

Advanced: What computational modeling approaches are suitable for predicting the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

- QSAR Models : Predict biodegradation half-lives using EPI Suite™, incorporating logP (2.1) and molecular weight (376.4 g/mol) to estimate partitioning coefficients .

- Molecular Dynamics (MD) Simulations : Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption potential under varying pH (5–9) and ionic strength conditions .

- Metabolic Pathway Prediction : Use BioTransformer 3.0 to identify likely microbial oxidation sites (e.g., methoxy or phenolic groups) .

Advanced: How do stereochemical variations in related impurities affect the pharmacological profile of the target compound?

Methodological Answer:

- Impurity Profiling : Identify structurally similar impurities (e.g., (R)-enantiomer or des-hydroxy analogs) via LC-MS/MS using a C18 column and 0.1% formic acid gradient .

- Pharmacological Screening : Compare IC₅₀ values for β₁- vs. β₂-adrenergic receptors using competitive binding assays; impurities with altered stereochemistry may exhibit 10–100x reduced affinity .

- Metabolic Stability : Assess hepatic microsomal clearance rates; impurities with free hydroxyl groups may undergo faster glucuronidation, reducing bioavailability .

Basic: What in vitro assays are recommended for initial screening of β-adrenergic receptor modulation activity?

Methodological Answer:

- Radioligand Binding : Incubate with membrane preparations from transfected cells (e.g., β₁-AR-expressing HEK-293) and H-labeled antagonists (e.g., [³H]-Dihydroalprenolol) to calculate Ki values .

- cAMP Accumulation : Treat cells with forskolin (10 µM) and measure intracellular cAMP via ELISA or HTRF; EC₅₀ values <1 µM suggest potent agonism .

- Counter-Screening : Test for off-target effects on α₁-adrenergic receptors using calcium flux assays to ensure selectivity .

Advanced: What experimental designs are appropriate for long-term stability studies under various environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with monthly HPLC analysis to quantify degradation products (e.g., oxidized phenols or hydrolyzed ethers) .

- Photostability : Expose to UV light (320–400 nm) in a solar simulator and monitor λmax shifts via UV-Vis spectroscopy; phenolic derivatives often show increased absorbance at 270 nm due to quinone formation .

- pH-Dependent Degradation : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.